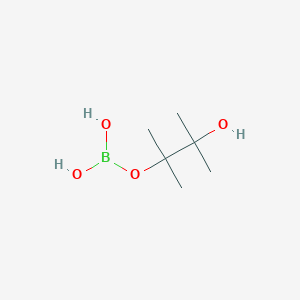

Pinacol borate

Description

Properties

IUPAC Name |

(3-hydroxy-2,3-dimethylbutan-2-yl)oxyboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15BO4/c1-5(2,8)6(3,4)11-7(9)10/h8-10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQDAIUNAGXSKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(O)(O)OC(C)(C)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Structural Elucidation of Pinacol Borate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed examination of the structure of pinacol (B44631) borate (B1201080), a cornerstone reagent in modern organic synthesis and medicinal chemistry. This document summarizes key structural parameters, presents detailed experimental protocols for its synthesis and characterization, and visualizes its engagement in a critical catalytic cycle.

Core Structural Features of the Pinacol Borate Moiety

This compound, systematically named 2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is an organoboron compound characterized by a five-membered dioxaborolane ring. This heterocyclic system is formed by the esterification of boric acid with pinacol. The boron atom in this compound esters is sp² hybridized, leading to a trigonal planar geometry around the boron center. The dioxaborolane ring itself is nearly planar. This structural arrangement confers considerable stability to the molecule, allowing for its isolation, purification, and handling under standard laboratory conditions, a significant advantage over many other organoboron reagents.

The structural integrity of the this compound moiety is crucial for its reactivity and utility in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The tetramethyl substitution on the diol backbone provides steric shielding to the boron center, which contributes to its stability and selectivity in chemical reactions.

Quantitative Structural Data

The precise bond lengths and angles within pinacol boronate esters have been extensively studied using X-ray crystallography. While the exact parameters can vary slightly depending on the substituent attached to the boron atom, the following table summarizes typical values for aryl pinacol boronate esters.

| Parameter | Bond | Typical Value (Å) |

| Bond Length | B-C | ~1.560 |

| Bond Length | B-O | 1.314 - 1.38 |

| Bond Length | C-O | |

| Bond Length | C-C (ring) | |

| Bond Length | C-C (methyl) |

| Parameter | Angle | Typical Value (°) |

| Bond Angle | O-B-O | ~114 - 123 |

| Bond Angle | C-B-O | ~120 |

| Bond Angle | B-O-C | |

| Bond Angle | O-C-C |

Experimental Protocols

The synthesis and characterization of this compound esters are well-established in the chemical literature. Below are detailed methodologies for the preparation of a representative aryl pinacol boronate ester.

Synthesis of Phenylboronic Acid Pinacol Ester

This protocol describes the synthesis of phenylboronic acid pinacol ester from bromobenzene (B47551) via a Grignard reaction followed by borylation and esterification.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Bromobenzene

-

Triisopropyl borate

-

1 M Hydrochloric acid

-

Pinacol

-

Anhydrous Toluene (B28343)

-

Anhydrous Magnesium Sulfate

-

Diethyl ether

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add magnesium turnings.

-

Add a single crystal of iodine to initiate the reaction.

-

Slowly add a solution of bromobenzene in anhydrous THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

-

After the initial exothermic reaction subsides, the mixture is typically refluxed to ensure complete formation of the Grignard reagent, phenylmagnesium bromide.

-

-

Borylation:

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Slowly add a solution of triisopropyl borate in anhydrous THF to the Grignard reagent. The temperature should be maintained below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Hydrolysis and Esterification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain crude phenylboronic acid.

-

To the crude phenylboronic acid, add pinacol and anhydrous toluene.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

-

After the azeotropic removal of water is complete, cool the reaction mixture and remove the toluene under reduced pressure.

-

-

Purification:

-

The resulting crude phenylboronic acid pinacol ester can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient or by recrystallization from hexane.

-

Characterization

The structure and purity of the synthesized pinacol boronate ester can be confirmed by standard spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons and a singlet for the twelve equivalent methyl protons of the pinacol group, typically around 1.3 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the aromatic carbons and the quaternary and methyl carbons of the pinacol group.

-

¹¹B NMR Spectroscopy: The boron NMR spectrum provides direct evidence for the presence of the boronate ester, typically showing a single resonance in the range of δ 20-30 ppm.

Visualization of a Key Reaction Pathway

This compound esters are indispensable reagents in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The following diagram illustrates the generally accepted catalytic cycle for this reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This workflow visualizes the key steps of the Suzuki-Miyaura cross-coupling:

-

Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halide bond of an organic halide (R¹-X) to form a palladium(II) species.

-

Transmetalation: The organic group (R²) from the pinacol boronate ester (R²-B(pin)) is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base.

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled together, forming the desired product (R¹-R²) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

This guide provides a foundational understanding of the structure and utility of this compound for professionals in the fields of chemical research and drug development. The stability, versatility, and well-defined reactivity of this compound esters will undoubtedly continue to make them essential tools in the synthesis of complex organic molecules.

References

An In-depth Technical Guide to the Synthesis of Pinacol Borates from Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of pinacol (B44631) borates from boronic acids, a critical transformation in modern organic chemistry and drug development. Pinacol boronic esters are valued for their stability, ease of handling, and broad utility in various chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction.

Core Concepts

Boronic acids, characterized by a C-B(OH)₂ functional group, are versatile synthetic intermediates. However, their propensity for dehydration to form boroxines and their sometimes-challenging purification can limit their direct application. The conversion to a pinacol boronate ester enhances stability by protecting the boronic acid moiety. This esterification is a reversible reaction between a boronic acid and pinacol (2,3-dimethyl-2,3-butanediol), typically driven to completion by the removal of water.

Reaction Mechanism

The esterification of a boronic acid with pinacol is generally understood to proceed through a Lewis acid-catalyzed mechanism. The boron atom of the boronic acid acts as a Lewis acid, coordinating with one of the hydroxyl groups of pinacol. This is followed by an intramolecular nucleophilic attack from the second hydroxyl group, leading to the formation of a tetrahedral intermediate. The elimination of two molecules of water results in the formation of the stable five-membered ring of the pinacol boronate ester.

Caption: General mechanism for pinacol borate (B1201080) synthesis.

Synthetic Methodologies

Several methods have been developed for the synthesis of pinacol borates from boronic acids, each with its own advantages and substrate scope. The choice of method often depends on the properties of the starting boronic acid and the desired scale of the reaction.

Anhydrous Salt-Mediated Esterification

A common and straightforward method involves the reaction of a boronic acid with pinacol in an organic solvent in the presence of a dehydrating agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄). This method is effective for a wide range of boronic acids and is amenable to both small and large-scale synthesis.

Azeotropic Distillation

For thermally stable boronic acids, azeotropic removal of water can be employed. The reaction is typically carried out in a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene, using a Dean-Stark apparatus to drive the equilibrium towards the product.

Catalytic Methods

While less common for the direct esterification of boronic acids with pinacol, Lewis or Brønsted acid catalysts can be used to accelerate the reaction, particularly for less reactive boronic acids.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of pinacol borates from various boronic acids.

| Boronic Acid | Method | Solvent | Dehydrating Agent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Isobutylboronic acid | Anhydrous Salt | Diethyl ether | MgSO₄ | Room Temp. | 24 | 78-83 | [1] |

| Phenylboronic acid | Anhydrous Salt | Dichloromethane | MgSO₄ | Room Temp. | 12 | >95 | N/A |

| 4-Formylphenylboronic acid | Azeotropic Distillation | Toluene | N/A | Reflux | 4 | 92 | N/A |

| 3-Nitrophenylboronic acid | Anhydrous Salt | THF | Na₂SO₄ | Room Temp. | 16 | 89 | N/A |

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Salt-Mediated Synthesis of Pinacol Borates

This protocol is adapted from a procedure for the synthesis of isobutylboronic acid pinacol ester.[1]

Materials:

-

Boronic acid (1.0 equiv)

-

Pinacol (1.0-1.2 equiv)

-

Anhydrous magnesium sulfate (1.5-2.0 equiv)

-

Anhydrous organic solvent (e.g., diethyl ether, THF, dichloromethane)

Procedure:

-

To an oven-dried flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add the boronic acid, pinacol, and anhydrous magnesium sulfate.

-

Add the anhydrous organic solvent.

-

Stir the resulting suspension at room temperature. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, filter the reaction mixture to remove the magnesium sulfate.

-

Wash the filter cake with a small amount of the solvent.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude pinacol borate.

-

The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Azeotropic Synthesis of Pinacol Borates

Materials:

-

Boronic acid (1.0 equiv)

-

Pinacol (1.0-1.2 equiv)

-

Toluene or another suitable azeotroping solvent

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the boronic acid and pinacol.

-

Add toluene to the flask.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product as needed by recrystallization or column chromatography.

Workflow and Logical Relationships

The overall process from starting materials to the final, purified this compound can be visualized as follows:

Caption: A typical workflow for this compound synthesis.

Troubleshooting and Considerations

-

Incomplete Reactions: Ensure all reagents and solvents are anhydrous, as water can inhibit the reaction. For sluggish reactions, consider increasing the reaction time or temperature, or adding a catalyst.

-

Purification Challenges: Some pinacol borates can be difficult to purify by column chromatography due to their similar polarity to byproducts. In such cases, distillation or recrystallization may be more effective. Treating silica gel with boric acid can sometimes improve chromatographic separation.[2]

-

Stability: While generally stable, some pinacol borates can be sensitive to hydrolysis, especially under acidic or basic conditions. It is advisable to store them in a cool, dry place under an inert atmosphere.

This guide provides a foundational understanding of the synthesis of pinacol borates from boronic acids. For specific applications, further optimization of the reaction conditions may be necessary. Always refer to the primary literature for detailed procedures and safety information.

References

An In-Depth Technical Guide to the Core Mechanisms of Pinacol Borate Ester Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinacol (B44631) borate (B1201080) esters are indispensable reagents in modern organic synthesis, prized for their stability, ease of handling, and broad utility, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their robust nature allows for purification via standard chromatography and tolerance to a wide range of reaction conditions, making them superior precursors to the more sensitive boronic acids. This technical guide provides a comprehensive overview of the primary mechanistic pathways for the formation of pinacol borate esters, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and practical application in research and development settings.

Core Mechanistic Pathways

The synthesis of this compound esters can be broadly categorized into four principal strategies, each with distinct advantages depending on the desired substrate and functional group tolerance.

Miyaura Borylation: Palladium-Catalyzed Cross-Coupling

The Miyaura borylation is a powerful and widely used method for the synthesis of aryl, heteroaryl, and vinyl this compound esters from their corresponding halides or triflates.[1] This reaction is catalyzed by a palladium complex and typically employs bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source in the presence of a base.[1][2]

Mechanism:

The catalytic cycle of the Miyaura borylation is generally understood to proceed through the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl (pseudo)halide to form a Pd(II) intermediate.

-

Transmetalation: The Pd(II) complex then undergoes transmetalation with the diboron (B99234) reagent. The base plays a crucial role in this step, activating the diboron species.

-

Reductive Elimination: The resulting palladium intermediate undergoes reductive elimination to furnish the desired this compound ester and regenerate the Pd(0) catalyst, thus completing the cycle.

References

An In-depth Technical Guide to the Physical Properties of Pinacol Boronate Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinacol (B44631) boronate esters are a class of organoboron compounds that have become indispensable in modern organic synthesis, particularly in the realm of carbon-carbon and carbon-heteroatom bond formation. Their widespread adoption is attributed to their remarkable stability compared to the corresponding boronic acids, ease of handling, and compatibility with a wide range of reaction conditions. This technical guide provides a comprehensive overview of the core physical properties of pinacol boronate esters, detailed experimental protocols for their synthesis and key reactions, and visual workflows to aid in their practical application.

Core Physical Properties

Pinacol boronate esters are typically colorless to pale yellow solids or oils at room temperature.[1] Their physical state is dependent on the nature of the organic substituent attached to the boron atom. They are generally characterized by good solubility in a wide range of common organic solvents and exhibit enhanced stability towards hydrolysis and oxidation compared to their boronic acid counterparts.[2][3]

Stability

A key advantage of pinacol boronate esters is their superior stability. The steric hindrance provided by the two methyl groups on the pinacol backbone protects the boron center from nucleophilic attack and enzymatic degradation.[2] This enhanced stability makes them more robust for multi-step syntheses, purification, and long-term storage. While they are more resistant to oxidation than the corresponding boronic acids, care should still be taken to handle them under an inert atmosphere for prolonged storage.[2] Pinacol boronate esters are also generally stable at elevated temperatures.[2]

Solubility

Pinacol boronate esters generally exhibit good solubility in many organic solvents, a crucial property for their application in homogeneous catalysis. The solubility can be influenced by the nature of the organic substituent. For instance, phenylboronic acid pinacol ester is highly soluble in chloroform (B151607) and moderately soluble in other common organic solvents.[3][4]

Table 1: Solubility of Phenylboronic Acid Pinacol Ester in Various Solvents [3][4]

| Solvent | Solubility (mol/L) at 25°C |

| Chloroform | ~0.8 |

| 3-Pentanone | High |

| Acetone | High |

| Dipropyl ether | Moderate |

| Methylcyclohexane | ~0.05 |

Spectroscopic Data

The characterization of pinacol boronate esters is routinely performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Table 2: Typical Spectroscopic Data for Pinacol Boronate Esters

| Technique | Nucleus | Typical Chemical Shift (ppm) | Notes |

| NMR | ¹H | 1.2-1.4 (s, 12H) | Characteristic singlet for the four equivalent methyl groups of the pinacol moiety. |

| NMR | ¹³C | ~83-84 | Chemical shift of the quaternary carbons of the pinacol group.[5] |

| NMR | ¹¹B | 20-35 | Broad signal characteristic of tricoordinate boron. The chemical shift is sensitive to the electronic nature of the substituent on boron.[6][7][8] |

| MS | - | M+ | The molecular ion peak is often observed in Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry. |

| MS | - | [M-CH₃]+, [M-C₄H₉]+ | Common fragmentation patterns involve the loss of methyl or tert-butyl groups from the pinacol moiety. |

Experimental Protocols

Synthesis of Pinacol Boronate Esters

This protocol describes the palladium-catalyzed synthesis of an aryl pinacol boronate ester from an aryl halide and bis(pinacolato)diboron (B136004) (B₂pin₂).[9]

Materials:

-

Aryl halide (e.g., bromobenzene) (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

-

[Pd(dppf)Cl₂] (0.03 equiv)

-

Potassium acetate (B1210297) (KOAc) (3.0 equiv)

-

1,4-Dioxane (B91453) (anhydrous)

Procedure:

-

To an oven-dried Schlenk flask, add the aryl halide, bis(pinacolato)diboron, [Pd(dppf)Cl₂], and potassium acetate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture at 80-100 °C with stirring for 2-16 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite.

-

Wash the Celite pad with the same solvent.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel. To minimize hydrolysis, the silica gel can be pre-treated with a solution of boric acid in methanol.[9]

Purification of Pinacol Boronate Esters

This method is effective at minimizing the on-column hydrolysis of pinacol boronate esters.

Materials:

-

Silica gel for flash chromatography

-

Boric acid (H₃BO₃)

-

Methanol

-

Ethanol

-

Crude pinacol boronate ester

Procedure:

-

Preparation of Boric Acid-Impregnated Silica Gel:

-

Prepare a 5% (w/v) solution of boric acid in methanol.

-

Create a slurry of the silica gel in the boric acid/methanol solution.

-

Gently agitate the slurry for 1 hour at room temperature.

-

Remove the solvent by filtration using a Büchner funnel.

-

Wash the treated silica gel with ethanol.

-

Dry the silica gel thoroughly under vacuum until it is a free-flowing powder.

-

-

Chromatography:

-

Pack a chromatography column with the boric acid-treated silica gel using a suitable solvent system (e.g., hexane/ethyl acetate).

-

Dissolve the crude pinacol boronate ester in a minimal amount of a non-polar solvent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.

-

Combine the fractions containing the pure product and concentrate under reduced pressure.

-

Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl pinacol boronate ester with an aryl halide.[10][11]

Materials:

-

Aryl pinacol boronate ester (1.0 equiv)

-

Aryl halide (e.g., 4-bromoanisole) (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

Aqueous sodium carbonate solution (2 M) or potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene (B28343) or 1,4-Dioxane

Procedure:

-

In a Schlenk flask, dissolve the aryl pinacol boronate ester, aryl halide, and Pd(PPh₃)₄ in toluene or 1,4-dioxane.

-

Add the aqueous sodium carbonate solution or solid potassium carbonate.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Mandatory Visualizations

Synthesis of Pinacol Boronate Esters

Caption: General synthetic routes to pinacol boronate esters.

Suzuki-Miyaura Coupling Workflow

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. CAS 61676-62-8: Isopropoxyboronic acid pinacol ester [cymitquimica.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. Miyaura Borylation Reaction [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Solubility of Pinacol Borate Esters in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pinacol (B44631) borate (B1201080) esters in common organic solvents. Understanding the solubility of these versatile reagents is critical for their effective use in a wide range of chemical transformations, particularly in the realm of drug discovery and development where they are key building blocks in cross-coupling reactions. This document presents quantitative solubility data, details experimental protocols for solubility determination, and visualizes key synthetic workflows involving pinacol borate esters.

Quantitative Solubility Data

The solubility of this compound esters is influenced by the nature of the organic substituent attached to the boron atom (e.g., aryl, alkyl) and the properties of the solvent. The following table summarizes the quantitative solubility data for a representative aryl this compound, phenylboronic acid pinacol ester, in several organic solvents. The data is presented as the mole fraction of the solute at various temperatures, as determined by a dynamic synthetic method.

| Solvent | Temperature (°C) | Solubility (Mole Fraction, x₁) |

| Chloroform (B151607) | -30.0 | 0.051 |

| -20.0 | 0.080 | |

| -10.0 | 0.124 | |

| 0.0 | 0.190 | |

| 10.0 | 0.288 | |

| 20.0 | 0.435 | |

| 25.0 | ~0.8 (mol/L)[1] | |

| 3-Pentanone | -30.0 | 0.048 |

| -20.0 | 0.076 | |

| -10.0 | 0.118 | |

| 0.0 | 0.182 | |

| 10.0 | 0.273 | |

| 20.0 | 0.410 | |

| Acetone | -30.0 | 0.045 |

| -20.0 | 0.071 | |

| -10.0 | 0.111 | |

| 0.0 | 0.171 | |

| 10.0 | 0.258 | |

| 20.0 | 0.388 | |

| Dipropyl Ether | -30.0 | 0.035 |

| -20.0 | 0.056 | |

| -10.0 | 0.088 | |

| 0.0 | 0.137 | |

| 10.0 | 0.212 | |

| 20.0 | 0.325 | |

| Methylcyclohexane | -10.0 | 0.015 |

| 0.0 | 0.024 | |

| 10.0 | 0.038 | |

| 20.0 | 0.060 | |

| 25.0 | ~0.05 (mol/L)[1] |

Data for the table was compiled from "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents"[1][2][3].

General Solubility Characteristics

Beyond the quantitative data for phenylboronic acid pinacol ester, general solubility trends for other this compound esters have been reported:

-

Aryl Pinacol Borates : Generally exhibit good solubility in chlorinated solvents like dichloromethane (B109758) and chloroform, as well as ethers such as diethyl ether and tetrahydrofuran (B95107) (THF)[4]. Their solubility is moderate in ketones and low in hydrocarbons[1][2][3].

-

Alkyl Pinacol Borates : These are often soluble in a wide range of common organic solvents including pentane, diethyl ether, and dichloromethane[5].

-

General Trends : Pinacol esters are significantly more soluble in organic solvents compared to their corresponding boronic acids[1][2][3]. For phenylboronic acid pinacol ester, the differences in solubility between many common organic solvents are relatively small, with the highest solubility observed in chloroform and the lowest in hydrocarbons like methylcyclohexane[1][2][3].

Experimental Protocol for Solubility Determination

The quantitative solubility data presented in this guide was obtained using a dynamic (synthetic) method. This method involves the visual observation of the transition from a solid-liquid suspension to a homogeneous solution upon controlled heating.

Principle: A mixture of the solute (this compound ester) and the solvent of a known composition is prepared. This biphasic mixture is heated slowly and stirred vigorously. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating bath with a thermostat for precise temperature control

-

Calibrated thermometer or temperature probe

-

Luminance probe or a device to detect changes in turbidity (optional, for higher precision)

-

Analytical balance for accurate weighing of solute and solvent

Procedure:

-

Accurately weigh a specific amount of the this compound ester and the chosen organic solvent into the glass vessel. The composition is typically expressed as a mole fraction.

-

Place the vessel in the circulating bath and begin stirring the mixture vigorously to ensure good mixing.

-

Slowly heat the mixture at a controlled rate (e.g., 0.3 K/h) while continuously monitoring for the disappearance of the solid phase.

-

The temperature at which the solution becomes completely clear (i.e., the disappearance of turbidity) is recorded as the solid-liquid equilibrium point for that composition.

-

Repeat this procedure for a range of compositions to generate a solubility curve (solubility vs. temperature).

Key Experimental and Reaction Workflows

This compound esters are central to modern organic synthesis. The following diagrams, generated using the DOT language, illustrate the general workflows for their synthesis and their application in the widely used Suzuki-Miyaura cross-coupling reaction.

References

Stability of Pinacol Borate Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pinacol (B44631) borate (B1201080) esters, commonly referred to as pinacol boronates, are indispensable reagents in modern organic synthesis, most notably for their pivotal role in the Suzuki-Miyaura cross-coupling reaction. Their widespread use stems from their enhanced stability compared to the corresponding boronic acids, facilitating easier handling, purification, and storage. However, to ensure the success and reproducibility of synthetic endeavors, a thorough understanding of their stability profile, particularly towards air and moisture, is paramount. This guide provides a comprehensive overview of the stability of pinacol borate esters, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Executive Summary

This compound esters exhibit a delicate balance of stability and reactivity. While they are significantly more stable than their parent boronic acids, they are not indefinitely stable and are susceptible to degradation, primarily through hydrolysis. The rate of this degradation is influenced by several factors, including pH, the electronic nature of the organic substituent, and the presence of moisture. Oxidative degradation is also a consideration, although pinacol esters offer a degree of protection against this pathway compared to free boronic acids. This guide will delve into the nuances of these stability considerations to provide a practical framework for the effective use of this compound esters in a research and development setting.

Hydrolytic Stability

The primary pathway for the decomposition of this compound esters is hydrolysis, which cleaves the B-O bonds to regenerate the corresponding boronic acid and pinacol. This process is generally slow in neutral, anhydrous conditions but can be significantly accelerated by the presence of water, especially under acidic or basic conditions.

Factors Influencing Hydrolytic Stability

-

pH: The rate of hydrolysis is highly dependent on the pH of the medium. Both acidic and basic conditions can catalyze the decomposition. At physiological pH (around 7.4), hydrolysis can be considerably accelerated.[1][2]

-

Electronic Effects: The electronic properties of the substituent attached to the boron atom play a crucial role. Electron-withdrawing groups on an aryl ring tend to increase the rate of hydrolysis, while electron-donating groups can slow it down.[3]

-

Steric Hindrance: Increased steric bulk around the boron center can hinder the approach of water molecules, thereby increasing the hydrolytic stability. This is a key reason for the enhanced stability of pinacol esters compared to simpler boronic esters like methyl borinates.[1]

Quantitative Hydrolysis Data

The following table summarizes the hydrolytic stability of various para-substituted phenylboronic pinacol esters in water and at physiological pH. The data clearly illustrates the influence of the substituent on the rate of hydrolysis.

| Substituent (para-) | Condition | Half-life (t½) | Time to Complete Hydrolysis | Reference |

| -OH | Water | ~10 min | ~1 h | [4] |

| -NHCOCH₃ | Water | ~10 min | ~1 h | [4] |

| -NH₂ | Water | > 1 h | > 1 h | [4] |

| -OH | 50 mM Phosphate Buffer (pH 7.4) | < 5 min | ~5 min | [4] |

| -NHCOCH₃ | 50 mM Phosphate Buffer (pH 7.4) | < 5 min | ~5 min | [4] |

| -NH₂ | 50 mM Phosphate Buffer (pH 7.4) | ~5 min | ~1 h | [4] |

Oxidative Stability

This compound esters are generally more resistant to oxidation than their corresponding boronic acids.[1] The steric bulk of the pinacol group provides a degree of protection for the boron center. However, they are not completely inert to oxidative conditions and can undergo degradation, particularly in the presence of strong oxidizing agents or reactive oxygen species.[5] The mechanism of oxidative degradation is thought to involve the formation of a boronate peroxide intermediate.

Experimental Protocols

Accurate assessment of the stability of this compound esters is crucial for their effective use. The following are detailed protocols for evaluating their hydrolytic and on-column stability.

Protocol 1: Determination of Hydrolytic Stability by ¹H NMR Spectroscopy

This method allows for the direct monitoring of the hydrolysis of a this compound ester over time.

Materials:

-

This compound ester of interest

-

Deuterated NMR solvent (e.g., DMSO-d₆)

-

Deuterium oxide (D₂O)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh a precise amount (e.g., 10 mg) of the this compound ester and dissolve it in a deuterated NMR solvent (e.g., 550 µL of DMSO-d₆) in an NMR tube.

-

Initiation of Hydrolysis: Add a specific volume of D₂O to the NMR tube to achieve the desired water concentration (e.g., 10% v/v).[6]

-

Data Acquisition: Immediately acquire a ¹H NMR spectrum (t=0). Continue to acquire spectra at regular intervals (e.g., every 15-30 minutes) to monitor the progress of the reaction.

-

Data Analysis: Integrate the signals corresponding to a characteristic proton of the starting this compound ester and the signals of the hydrolyzed boronic acid and/or pinacol. Calculate the percentage of hydrolysis at each time point by comparing the relative integrals of the starting material and product signals.

Protocol 2: Assessment of On-Column Hydrolytic Stability by RP-HPLC

This protocol is designed to evaluate and minimize the hydrolysis of this compound esters during reversed-phase high-performance liquid chromatography (RP-HPLC) analysis.

Materials:

-

This compound ester of interest

-

Anhydrous, aprotic solvent (e.g., acetonitrile (B52724) (ACN) or tetrahydrofuran (B95107) (THF))

-

HPLC system with a UV detector

-

RP-HPLC column (columns with low silanol (B1196071) activity, such as Waters XTerra MS C18, are recommended)[6][7]

-

Mobile phase components (e.g., ACN, water, formic acid)

Procedure:

-

Sample and Diluent Preparation: Prepare a stock solution of the this compound ester in a non-aqueous, aprotic solvent like ACN or THF to prevent premature hydrolysis.[6][8]

-

Chromatographic System Setup: Use an HPLC system with a suitable RP-HPLC column.

-

Method Development:

-

Mobile Phase: Evaluate mobile phases with and without acidic modifiers (e.g., 0.1% formic acid). The absence of an acid modifier often reduces on-column hydrolysis.[7] In some cases, highly basic mobile phases (e.g., pH 12.4) with an ion-pairing reagent may be necessary to stabilize reactive pinacol borates.[8]

-

Stationary Phase: The choice of stationary phase is critical. Columns with low residual silanol activity have been shown to significantly reduce on-column hydrolysis.[7]

-

Temperature: Evaluate the effect of column temperature. While often a minor factor, lower temperatures can sometimes reduce degradation.

-

-

Analysis: Inject the sample and monitor the chromatogram for the appearance of the corresponding boronic acid peak.

-

Quantification: Calculate the percentage of on-column hydrolysis by comparing the peak area of the resulting boronic acid to the total peak area of the ester and acid.

Mechanistic Pathways and Workflows

To visualize the processes involved in the degradation and analysis of this compound esters, the following diagrams are provided.

Caption: Mechanism of this compound Ester Hydrolysis.

Caption: Postulated Mechanism of Oxidative Degradation.

Caption: Experimental Workflow for Stability Assessment.

Conclusion and Recommendations

The stability of this compound esters is a critical consideration for their successful application in organic synthesis. While they offer a significant stability advantage over free boronic acids, they are susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH. Their oxidative stability is generally greater than that of boronic acids but is not absolute.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

-

Storage: Store this compound esters in a cool, dry, and inert atmosphere to minimize exposure to moisture and air.

-

Handling: When handling, use anhydrous solvents and techniques to prevent premature hydrolysis.

-

Reaction Conditions: Carefully consider the pH and water content of reaction mixtures. For reactions sensitive to boronic acids, ensure that the this compound ester remains intact throughout the process.

-

Purification: During chromatographic purification, be mindful of the potential for on-column hydrolysis. The use of neutral or basic conditions and columns with low silanol activity can mitigate this issue.

-

Analysis: For accurate analysis, especially for purity determination, employ methods that minimize degradation, such as HPLC with optimized conditions or ¹H NMR in anhydrous solvents.

By understanding the factors that govern the stability of this compound esters and by employing the appropriate handling and analytical techniques, researchers can harness the full potential of these versatile reagents in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 5. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 6. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Pinacol Borate in Suzuki-Miyaura Coupling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction has become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Central to this transformation is the organoboron reagent, and among the various forms, pinacol (B44631) boronic esters have emerged as a superior class of coupling partners. Their inherent stability, ease of handling, and broad commercial availability have made them indispensable tools in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[1][2][3] This technical guide provides an in-depth exploration of the role of pinacol borate (B1201080) in Suzuki-Miyaura coupling, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers in their synthetic endeavors.

Advantages of Pinacol Boronic Esters

Pinacol boronic esters offer several distinct advantages over their corresponding boronic acids. The pinacol group effectively shields the boron atom, rendering the molecule significantly more stable towards moisture and air.[2] This enhanced stability translates to a longer shelf life and facilitates purification by standard chromatographic techniques.[2] Unlike many boronic acids, which can be prone to protodeboronation under certain conditions, pinacol esters exhibit greater robustness, leading to more reproducible reaction outcomes.[1][3] This stability is particularly advantageous in complex, multi-step syntheses where the boron functionality must be carried through several transformations.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[1][4]

-

Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (typically an aryl or vinyl halide) to a Pd(0) species, forming a Pd(II) complex.[1][4]

-

Transmetalation: This is the crucial step where the organic group from the pinacol boronic ester is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic ester. While the exact mechanism is still a subject of investigation, it is widely accepted that the base (e.g., carbonate, phosphate) plays a critical role in forming a more nucleophilic boronate species, which then readily undergoes transmetalation.[1]

-

Reductive Elimination: The newly formed diorganopalladium(II) complex then undergoes reductive elimination, forming the desired carbon-carbon bond in the product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][4]

Quantitative Data on Suzuki-Miyaura Coupling with Pinacol Borates

The efficiency of Suzuki-Miyaura coupling using pinacol boronic esters is influenced by various factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature. The following tables summarize quantitative data from selected literature reports, showcasing the versatility and effectiveness of this methodology across a range of substrates.

Table 1: Coupling of Alkyl Pinacol Boronic Esters with Polychlorinated Aromatics [5]

| Entry | Aryl Chloride | Alkyl this compound | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2,6-Dichloropyridine | Heptyl-B(pin) | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6.0) | Dioxane/H₂O (2:1) | 100 | 18 | 85 |

| 2 | 1,3-Dichlorobenzene | Heptyl-B(pin) | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6.0) | Dioxane/H₂O (2:1) | 100 | 18 | 76 |

| 3 | 2,6-Dichloropyridine | Cyclohexyl-B(pin) | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6.0) | Dioxane/H₂O (2:1) | 100 | 18 | 78 |

| 4 | 4-Chloro-nitrobenzene | Heptyl-B(pin) | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6.0) | Dioxane/H₂O (2:1) | 100 | 18 | 92 |

Table 2: Coupling of a Tetrahydropyridine-derived Vinyl Boronate with Aryl Halides [6]

| Entry | Aryl Halide | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Bromobenzene | Pd(OAc)₂ (10) | PPh₃ (20) | K₃PO₄·H₂O (2) | Dioxane | 100 | 91 |

| 2 | 4-Bromoanisole | Pd(OAc)₂ (10) | PPh₃ (20) | K₃PO₄·H₂O (2) | Dioxane | 100 | 88 |

| 3 | 4-Bromobenzonitrile | (Ph₃P)₂PdCl₂ (5) | - | 2 M Na₂CO₃ | THF/H₂O | 50 | 95 |

| 4 | 1-Bromonaphthalene | Herrmann cat. (2) | - | K₂CO₃ (2) | Toluene | 100 | 85 |

Experimental Protocols

General Procedure for the Preparation of Aryl Pinacol Boronic Esters via Miyaura Borylation[2]

This procedure outlines the synthesis of the pinacol boronic ester starting material.

Materials:

-

Aryl halide (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃) (1-3 mol %)

-

Ligand (if required, e.g., dppf, PPh₃)

-

Base (e.g., KOAc, K₃PO₄) (3.0 equiv)

-

Anhydrous solvent (e.g., dioxane, toluene, DMF)

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, bis(pinacolato)diboron, palladium catalyst, ligand (if used), and base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aryl pinacol boronic ester.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with a Pinacol Boronic Ester[5][6]

Materials:

-

Aryl halide (1.0 equiv)

-

Pinacol boronic ester (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, (Ph₃P)₂PdCl₂) (1-10 mol %)

-

Ligand (if required, e.g., PPh₃, FcPPh₂)

-

Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃) (2.0-6.0 equiv)

-

Solvent system (e.g., Dioxane/H₂O, Toluene, THF/H₂O)

Procedure:

-

In a reaction vessel, combine the aryl halide, pinacol boronic ester, palladium catalyst, ligand (if used), and base.

-

Add the solvent system to the vessel.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes or by the freeze-pump-thaw method.

-

Heat the reaction mixture to the specified temperature (typically 50-100 °C) under an inert atmosphere and stir vigorously.

-

Monitor the progress of the reaction by TLC or GC/LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the pure cross-coupled product.

Conclusion

Pinacol boronic esters are highly valuable and versatile reagents in Suzuki-Miyaura cross-coupling reactions. Their enhanced stability, ease of handling, and broad applicability make them a preferred choice for the synthesis of a wide array of organic molecules. A thorough understanding of the reaction mechanism, optimal conditions, and experimental protocols is crucial for researchers aiming to leverage the full potential of this powerful synthetic tool in their research and development endeavors. The quantitative data and detailed procedures provided in this guide serve as a practical resource for the successful implementation of Suzuki-Miyaura couplings using pinacol borates.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Miyaura Borylation Reaction

The Miyaura borylation reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that synthesizes boronate esters from aryl or vinyl halides (or triflates) and a diboron (B99234) reagent. This reaction is of paramount importance in modern organic synthesis and drug development, as the resulting organoboron compounds are key intermediates in the highly valued Suzuki-Miyaura cross-coupling reaction, a staple in the formation of carbon-carbon bonds. The mild reaction conditions and broad functional group tolerance of the Miyaura borylation make it a highly attractive method for the synthesis of complex molecules.[1][2][3]

Core Reaction and Mechanism

The archetypal Miyaura borylation reaction involves the coupling of an aryl or vinyl halide with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst and a base to yield the corresponding aryl or vinyl boronic acid pinacol (B44631) ester.

Reaction Scheme:

Ar-X + (pin)B-B(pin) ---[Pd catalyst, Base]---> Ar-B(pin) + X-B(pin)

Where: Ar = Aryl or Vinyl group; X = Halide (I, Br, Cl) or Triflate (OTf); pin = pinacolato

The catalytic cycle of the Miyaura borylation is generally understood to proceed through a series of well-defined steps involving a palladium(0) active species.

The reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. The resulting palladium(II) species then undergoes transmetalation with the diboron reagent. This step is often facilitated by a base, which can activate the diboron reagent or the palladium complex. Finally, reductive elimination from the palladium(II) intermediate yields the desired aryl boronate ester and regenerates the active palladium(0) catalyst, thus completing the cycle. The choice of base is crucial to the success of the reaction, as it can influence the rate of transmetalation and suppress side reactions.[1][2]

Data Presentation: Reaction Scope and Optimization

The Miyaura borylation is compatible with a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules. The following tables summarize the scope of the reaction with various substrates and the impact of different catalysts and bases on the reaction outcome.

Table 1: Scope of Aryl and Heteroaryl Halides

| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Pd(dppf)Cl₂ (3) | KOAc | Dioxane | 80 | 8 | 85 | [1] |

| 2 | 4-Chlorobenzonitrile | XPhos-Pd-G2 (0.5)/XPhos (0.25) | K₃PO₄·7H₂O | EtOH | RT | 0.5 | 95 | [4] |

| 3 | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | KOAc | Dioxane | 80 | 8 | 81 | [1] |

| 4 | 2-Chloropyridine | XPhos-Pd-G2 (0.5)/XPhos (0.25) | K₃PO₄·7H₂O | EtOH | RT | 2 | 92 | [4] |

| 5 | 4-Iodoanisole | Pd(OAc)₂ (2)/SPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 90 | [5] |

| 6 | Methyl 4-bromobenzoate | Pd(dppf)Cl₂ (3) | KOAc | DMSO | 80 | 2 | 98 | [1] |

| 7 | 1-Bromonaphthalene | Pd(PPh₃)₄ (3) | KOAc | Dioxane | 80 | 18 | 87 | [6] |

| 8 | 3-Bromoquinoline | XPhos-Pd-G2 (1) | DIEA | MeOH | 50 | 0.5 | 92 | [7] |

Table 2: Comparison of Palladium Catalysts

Reaction conditions: 4-Bromotoluene (1.0 mmol), B₂pin₂ (1.1 mmol), Base (1.5 mmol), Solvent (5 mL), 80 °C, 8 h.

| Entry | Catalyst (3 mol%) | Base | Solvent | Yield (%) |

| 1 | Pd(dppf)Cl₂ | KOAc | Dioxane | 85 |

| 2 | Pd(PPh₃)₄ | KOAc | Dioxane | 78 |

| 3 | Pd(OAc)₂/dppf | KOAc | Dioxane | 82 |

| 4 | PdCl₂(dppf)·CH₂Cl₂ | KOAc | Dioxane | 86 |

Table 3: Comparison of Bases

Reaction conditions: 4-Bromotoluene (1.0 mmol), B₂pin₂ (1.1 mmol), Pd(dppf)Cl₂ (3 mol%), Dioxane, 80 °C, 8 h.

| Entry | Base (1.5 mmol) | Yield (%) |

| 1 | KOAc | 85 |

| 2 | K₃PO₄ | 80 |

| 3 | Cs₂CO₃ | 75 |

| 4 | Et₃N | 45 |

| 5 | KOPh | 90 |

Experimental Protocols

The following are detailed experimental protocols for key experiments cited in the literature.

Protocol 1: General Procedure for the Miyaura Borylation of an Aryl Bromide

This protocol is a representative example for the borylation of an aryl bromide.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

-

Potassium acetate (B1210297) (KOAc) (1.5 mmol, 1.5 equiv)

-

Anhydrous, degassed solvent (e.g., Dioxane or DMSO) (5 mL)

Procedure:

-

To a dry Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, bis(pinacolato)diboron, palladium catalyst, and potassium acetate.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (typically 2-18 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aryl boronate ester.[1][6]

Protocol 2: One-Pot Borylation/Suzuki Coupling in the Synthesis of Taselisib

This protocol highlights the application of the Miyaura borylation in a one-pot synthesis, a common strategy in drug development to improve efficiency.[8][9]

Materials:

-

Bromobenzoxazepine intermediate (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Pd(XPhos) G2 (0.003 equiv)

-

XPhos (0.006 equiv)

-

Potassium acetate (KOAc)

-

Ethanol (EtOH)

-

Bromopyrazole intermediate (0.9 equiv)

-

Aqueous Lithium Hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)

Procedure:

-

Miyaura Borylation: In a reaction vessel, the bromobenzoxazepine intermediate, bis(pinacolato)diboron, Pd(XPhos) G2, XPhos, and potassium acetate are combined in ethanol. The mixture is heated for approximately 16 hours to achieve complete conversion to the boronate ester.

-

Suzuki Coupling: Without work-up, a solution of the bromopyrazole intermediate in THF and aqueous lithium hydroxide are added to the reaction mixture. The reaction is stirred until the Suzuki coupling is complete.

-

Saponification and Work-up: The reaction temperature is lowered, and additional aqueous lithium hydroxide is added to facilitate saponification. Following completion, the product is isolated through a work-up and crystallization procedure.[8]

Mandatory Visualizations

Applications in Drug Development

The Miyaura borylation reaction is extensively utilized in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. Its ability to tolerate a wide array of functional groups allows for the late-stage functionalization of complex molecules, a critical aspect of modern drug discovery. The synthesis of Taselisib, a PI3K inhibitor, is a prominent example where a one-pot Miyaura borylation/Suzuki coupling sequence was employed to efficiently construct a key bond in the molecule's core structure.[8][9][10] This one-pot approach streamlines the synthetic route, reduces waste, and can lead to significant cost savings in large-scale production.[8] The development of more active and robust catalysts continues to expand the utility of this reaction, enabling its application to increasingly complex and challenging substrates.

References

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 4. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]

- 5. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medium.com [medium.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

A Comparative Technical Guide to Pinacol Borane and Bis(pinacolato)diboron for Synthetic Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, organoboron compounds are indispensable intermediates, particularly for the construction of carbon-carbon and carbon-heteroatom bonds. Among the myriad of borylating agents, pinacol (B44631) borane (B79455) (HBpin) and bis(pinacolato)diboron (B136004) (B2pin2) have emerged as the dominant reagents for introducing the robust and versatile pinacol boronate ester moiety. This guide provides an in-depth technical comparison of these two critical reagents, detailing their physical properties, synthesis, reactivity, and applications, with a focus on their roles in catalysis and drug development. We present detailed experimental protocols for key transformations and visualize complex reaction mechanisms to offer a comprehensive resource for the discerning chemical researcher.

Core Properties: A Side-by-Side Comparison

Pinacol borane (HBpin) and bis(pinacolato)diboron (B2pin2) share the pinacolato ligand, which confers significant stability to the resulting boronate ester products, allowing for easy handling and purification.[1] However, their fundamental structures—a borane hydride versus a diboron (B99234) compound—dictate their distinct physical properties and reactivity profiles.

B2pin2 is a colorless, crystalline solid that is notably stable in air and not sensitive to moisture, making it exceptionally easy to handle and store.[2][3][4] In contrast, HBpin is a colorless liquid that is sensitive to air and moisture, requiring more careful handling under inert atmosphere conditions.[5][6] Despite this, HBpin offers the advantage of being more atom-economical as a boron source.[5][7]

| Property | Pinacol Borane (HBpin) | Bis(pinacolato)diboron (B2pin2) |

| IUPAC Name | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane[8] | 4,4,5,5-Tetramethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane[9] |

| CAS Number | 25015-63-8[5][8] | 73183-34-3[3] |

| Formula | C6H13BO2[8] | C12H24B2O4[3] |

| Molecular Weight | 127.98 g/mol [5] | 253.94 g/mol [3][9] |

| Appearance | Colorless liquid[8] | White to off-white crystalline solid[2] |

| Melting Point | N/A | 135–140 °C[3] |

| Boiling Point | 42–43 °C @ 50 mmHg[8][10] | ~222 °C (Predicted)[4] |

| Density | 0.882 g/cm³[8] | ~0.98 g/cm³[4] |

| Stability | Air and moisture sensitive[5] | Air and moisture stable[2][3] |

| Solubility | Soluble in most organic solvents (THF, CH2Cl2, ether)[11] | Soluble in organic solvents (THF, CH2Cl2, toluene)[2][3][9] |

Synthesis of the Reagents

The accessibility of both reagents is high, with multiple well-established synthetic routes and widespread commercial availability.

Pinacol Borane (HBpin): HBpin can be prepared through several methods. A common laboratory synthesis involves the reaction of a borane source, such as borane-dimethyl sulfide (B99878) (BH3·SMe2) or a borane-amine complex, with pinacol.[10] An alternative high-yield method involves the condensation of dichloroborane with pinacol in the presence of a tertiary amine base.[10][12]

-

Example Route: Reaction of BH3·SMe2 with pinacol in CH2Cl2 at 0°C.[10]

-

High-Yield Route: Reaction of dichloroborane dioxane solution with pinacol and triethylamine (B128534) in CH2Cl2, yielding HBpin in up to 88% yield.[10]

Bis(pinacolato)diboron (B2pin2): The primary laboratory preparation of B2pin2 involves the reaction of tetrakis(dimethylamino)diboron (B157049) with pinacol under acidic conditions (e.g., ethereal HCl).[2][9][13] This method reliably produces B2pin2 in high yields (79-91%).[9] An alternative route is the metal-catalyzed dehydrogenative coupling of pinacolborane itself, which forms the B-B bond and releases hydrogen gas.[3][9]

-

Standard Route: Reaction of tetrakis(dimethylamino)diboron with pinacol and ethereal HCl in toluene.[9][13]

-

Dehydrogenative Route: 2 HBpin → B2pin2 + H2, often catalyzed by platinum or iridium complexes.[3][9]

Reactivity, Mechanisms, and Applications

While both reagents are used to form pinacol boronate esters, their distinct reactivity dictates their primary applications and the catalytic systems required.

Bis(pinacolato)diboron (B2pin2): The Miyaura Borylation Workhorse

B2pin2 is the classic reagent for the Miyaura borylation reaction , a palladium-catalyzed cross-coupling of aryl/vinyl halides or triflates to form the corresponding boronate esters.[1][14] This reaction is foundational for the subsequent Suzuki-Miyaura cross-coupling, a cornerstone of C-C bond formation in drug development.[15]

The reaction typically requires a palladium catalyst (e.g., PdCl2(dppf)), a base (commonly potassium acetate (B1210297), KOAc), and a solvent like dioxane at elevated temperatures (80-100 °C).[1][9] The base is crucial and its mildness prevents competing Suzuki coupling of the product.[1][14]

B2pin2 also participates in the diboration of alkenes and alkynes, adding two boryl groups across a double or triple bond, typically catalyzed by platinum-group metals.[2][9]

Pinacol Borane (HBpin): A Versatile and Atom-Economical Reagent

HBpin is the archetypal reagent for hydroboration , where its B-H bond adds across an alkene or alkyne.[8] This reaction can proceed without a catalyst for electron-deficient substrates or with transition metal catalysts for broader scope and control of regioselectivity.

More recently, highly efficient palladium-catalyzed systems have been developed for the borylation of aryl halides and triflates using HBpin.[7][16] These methods are often milder and more atom-economical than traditional Miyaura borylations with B2pin2. A key advantage is the use of an inexpensive boron source.[7][17] These reactions typically employ a palladium precursor with a specialized phosphine (B1218219) ligand (like SPhos) and an amine base (e.g., NEt3).[7][16]

HBpin is also widely used in iridium-catalyzed C-H activation/borylation reactions of arenes and heteroarenes, often showing higher activity and enabling multiple borylations where B2pin2 might fail.[18][19]

Comparative Summary of Applications

| Application | Pinacol Borane (HBpin) | Bis(pinacolato)diboron (B2pin2) | Key Considerations |

| Borylation of Aryl Halides | Yes, with modern Pd catalysts (e.g., Pd/SPhos) and amine base.[7][16] | Yes, classic Miyaura conditions (e.g., Pd(dppf)Cl2, KOAc).[1][14] | HBpin is more atom-economical. B2pin2 is less moisture-sensitive and historically more established. |

| Hydroboration/Diboration | Hydroboration of C=C and C≡C bonds (adds B-H).[8] | Diboration of C=C and C≡C bonds (adds B-B).[2][9] | The reactions are mechanistically distinct and yield different products (monoborylated vs. diborylated). |

| C-H Borylation | Widely used, especially with Ir catalysts. Often more reactive than B2pin2.[18][19] | Used with Ir and Rh catalysts.[2][18] | HBpin can be more efficient for certain substrates, particularly electron-rich arenes and heteroarenes.[19] |

| Reductions | Can reduce carbonyls (aldehydes, ketones).[8][20] | Can act as a reductant in some organocatalytic reactions (e.g., pinacol coupling).[21][22] | HBpin's B-H bond makes it a more direct and common reducing/hydroborating agent. |

Detailed Experimental Protocols

The following protocols are representative examples of common transformations using these reagents.

Protocol 1: Miyaura Borylation of 1-Bromo-4-tert-butylbenzene with B2pin2

This protocol is adapted from the procedure by Miyaura and coworkers.

-

Reagents & Materials:

-

1-Bromo-4-tert-butylbenzene (1.0 mmol, 213 mg)

-

Bis(pinacolato)diboron (B2pin2) (1.1 mmol, 279 mg)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 mmol, 22 mg)

-

Potassium acetate (KOAc), flame-dried (1.5 mmol, 147 mg)

-

1,4-Dioxane (B91453), anhydrous (5 mL)

-

Oven-dried Schlenk flask with a magnetic stir bar

-

Nitrogen or Argon gas supply

-

-

Procedure:

-

To the Schlenk flask, add 1-bromo-4-tert-butylbenzene, B2pin2, Pd(dppf)Cl2, and KOAc under a nitrogen or argon atmosphere.

-

Add 5 mL of anhydrous 1,4-dioxane via syringe.

-

Seal the flask and heat the mixture in an oil bath at 80 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

-

Cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).

-

Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-(4-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Typical yields are in the 85-95% range.[9]

-

Protocol 2: Palladium-Catalyzed Borylation of 4-Bromotoluene with HBpin

This protocol is based on the improved system developed by Buchwald and coworkers.[7][16][17]

-

Reagents & Materials:

-

4-Bromotoluene (1.0 mmol, 171 mg)

-

Pinacol borane (HBpin) (1.5 mmol, 0.22 mL)

-

Bis(acetonitrile)dichloropalladium(II) (PdCl2(CH3CN)2) (0.01 mmol, 2.6 mg)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

-

Triethylamine (NEt3), anhydrous (3.0 mmol, 0.42 mL)

-

1,4-Dioxane, anhydrous (1.5 mL)

-

Oven-dried resealable Schlenk tube with a magnetic stir bar

-

Argon gas supply

-

-

Procedure:

-

In a glovebox or under an argon atmosphere, charge the Schlenk tube with PdCl2(CH3CN)2 and SPhos.

-

Add the magnetic stir bar and 4-bromotoluene.

-

Seal the tube with a septum cap, remove from the glovebox, and add anhydrous 1,4-dioxane and triethylamine via syringe.

-

Add pinacol borane dropwise via syringe.

-

Place the sealed tube in a preheated oil bath at 80 °C and stir for 1-3 hours.

-

Monitor the reaction by GC-MS.

-

After completion, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with brine (2 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash chromatography (hexane/ethyl acetate) or distillation to yield 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane.

-

Safety and Handling

Proper handling of these reagents is critical for safe and successful experimentation.

| Reagent | GHS Pictograms | Key Hazards | Handling & Storage Recommendations |

| Pinacol Borane (HBpin) | GHS02 (Flammable), GHS05 (Corrosive) | Highly flammable liquid and vapor.[6] Reacts with water to release flammable gases.[6] Causes skin and serious eye irritation.[6] | Handle under an inert atmosphere (N2 or Ar).[6][23] Store in a cool, dry, well-ventilated place away from ignition sources and moisture.[6][24] Use personal protective equipment (gloves, safety glasses).[24] |

| Bis(pinacolato)diboron (B2pin2) | GHS07 (Exclamation Mark) | May cause respiratory irritation.[25] Causes skin and serious eye irritation.[25] | Can be handled in air for short periods.[2][3] Store in a sealed container in a dry, cool place.[25] Avoid inhalation of dust.[25] Standard laboratory PPE is recommended. |

Conclusion and Outlook

Both pinacol borane and bis(pinacolato)diboron are powerful and essential reagents in the toolkit of the modern synthetic chemist.

-

Choose Bis(pinacolato)diboron (B2pin2) for its exceptional ease of handling, air and moisture stability, and its reliability in the well-established Miyaura borylation protocol. It is an excellent choice for routine synthesis and when stringent anhydrous conditions are difficult to maintain.

-

Choose Pinacol Borane (HBpin) when atom economy and cost are primary considerations, particularly in large-scale synthesis.[1] It is the reagent of choice for hydroboration reactions and, with the advent of modern catalyst systems, represents a highly efficient alternative for the cross-coupling borylation of aryl halides.[7][16] Its utility in C-H activation also makes it a strategic choice for late-stage functionalization in drug discovery programs.

The continued development of novel catalytic systems is likely to further expand the applications of both reagents, blurring the lines between their traditional roles and providing chemists with an even greater array of options for the strategic synthesis of complex molecules.

References

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. How to prepare Bis(pinacolato)diboron?_Chemicalbook [chemicalbook.com]

- 3. Bis(pinacolato)diboron - Wikipedia [en.wikipedia.org]

- 4. Bis(pinacolato)diboron | 73183-34-3 [chemicalbook.com]

- 5. Pinacolborane [commonorganicchemistry.com]

- 6. fishersci.com [fishersci.com]

- 7. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane [organic-chemistry.org]

- 8. Pinacolborane - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Page loading... [guidechem.com]

- 11. Pinacolborane | 25015-63-8 [chemicalbook.com]

- 12. CN106008575A - Preparation method of pinacolborane - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. nbinno.com [nbinno.com]

- 16. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Borylation - Wikipedia [en.wikipedia.org]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. Pinacolborane [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

- 22. keio.elsevierpure.com [keio.elsevierpure.com]

- 23. assets.thermofisher.cn [assets.thermofisher.cn]

- 24. chemicalbook.com [chemicalbook.com]

- 25. chemicalbook.com [chemicalbook.com]

A Technical Guide to Pinacol Borate Esters: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of pinacol (B44631) borate (B1201080) esters, essential reagents in modern organic synthesis and crucial components in the drug discovery and development pipeline. We will delve into their chemical properties, provide detailed experimental protocols for their synthesis, and explore their applications, particularly in the construction of novel therapeutic agents.

Core Properties of Pinacol Borate Esters

This compound esters, also known as pinacolboronates, are organoboron compounds that feature a boronic acid esterified with pinacol. The pinacol group imparts significant stability to the boronic acid, making these esters easier to handle, purify, and store compared to their free boronic acid counterparts. This enhanced stability is a key reason for their widespread use in organic synthesis.

Below is a summary of the key physical and chemical properties for several common this compound esters.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Boric acid, pinacol ester | 25240-59-9 | C6H13BO2 | 143.98[1] |

| Vinylboronic acid pinacol ester | 75927-49-0 | C8H15BO2 | 154.01[2] |

| Butylboronic acid pinacol ester | 69190-62-1 | C10H21BO2 | 184.087[3] |

| Pinacol allylboronate | 72824-04-5 | C9H17BO2 | 168.044[4] |

Synthesis of Pinacol Boronate Esters: Experimental Protocols

The synthesis of pinacol boronate esters can be achieved through several methods. The choice of method often depends on the starting material and the desired substitution pattern on the boronate ester.

Method 1: Reaction of Grignard Reagents with Pinacolborane

This method is a general and efficient route for the synthesis of a wide variety of pinacol boronate esters.[5]

Reaction:

R-MgX + HBpin → R-Bpin + HMgX

Materials:

-

Appropriate organic halide (R-X)

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Pinacolborane (HBpin)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare the Grignard reagent by reacting the organic halide with magnesium turnings in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.

-

Slowly add one equivalent of pinacolborane to the Grignard reagent solution while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude pinacol boronate ester can be purified by distillation or chromatography.

Method 2: Palladium-Catalyzed Borylation of Aryl Halides

The Miyaura borylation is a powerful method for the synthesis of aryl and heteroaryl pinacol boronate esters from the corresponding halides or triflates.

Reaction:

Ar-X + B2pin2 --(Pd catalyst, base)--> Ar-Bpin

Materials:

-

Aryl halide or triflate (Ar-X)

-

Bis(pinacolato)diboron (B2pin2)

-

Palladium catalyst (e.g., Pd(dppf)Cl2)

-

Base (e.g., potassium acetate)

-